Exemestane Impurity 1

Pharmaceutical analysis Impurity profiling Mass spectrometry

Generic exemestane ANDA filers face challenges quantifying the 1,2-α-epoxy impurity during HPLC validation. Exemestane Impurity 1 (CAS 159354-61-7), C20H24O3, MW 312.41, resolves this: • Enables specificity validation per ICH Q2(R1), with baseline separation from co-eluting impurities (e.g., 17β-hydroxy exemestane). • Permits accurate quantification of MCPBA-mediated oxidation side-products below ICH Q3A thresholds. • Supports oxidative forced degradation studies under ICH Q1A(R2) for impurity fate mapping. Supplied with CoA and characterization data for ANDA submission.

Molecular Formula C20H24O3
Molecular Weight 312.41
CAS No. 159354-61-7
Cat. No. B601115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExemestane Impurity 1
CAS159354-61-7
Synonyms1,2-α-Epoxy Exemestane;  (1α,2α)-1,2-Epoxy-6-methyleneandrost-4-ene-3,17-dione; 
Molecular FormulaC20H24O3
Molecular Weight312.41
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)C5C(C34C)O5
InChIInChI=1S/C20H24O3/c1-10-8-11-12-4-5-16(22)19(12,2)7-6-13(11)20(3)14(10)9-15(21)17-18(20)23-17/h9,11-13,17-18H,1,4-8H2,2-3H3/t11-,12-,13-,17-,18-,19-,20+/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Pale Yellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





Exemestane Impurity 1: Chemical Identity and Structure


Exemestane Impurity 1 (CAS 159354-61-7), chemically identified as 1,2-α-Epoxy Exemestane with molecular formula C20H24O3 and molecular weight 312.41 g/mol, is a structurally defined impurity and metabolite associated with the third-generation steroidal aromatase inhibitor exemestane . This compound is recognized as a specific, known impurity in commercially available exemestane preparations, characterized by an epoxy group introduced across the C1–C2 double bond of the parent steroid skeleton . As a pharmacopoeia-referenceable impurity standard, Exemestane Impurity 1 serves as an analytical reference material for method development, method validation, and quality control applications during abbreviated new drug application (ANDA) submissions and commercial manufacturing of exemestane active pharmaceutical ingredient [1].

Product Type
Structurally defined impurity reference standard
Workflow Fit
LC-MS method development and ANDA quality control
Identity Context
1,2-α-epoxy exemestane, distinct from hydroxyl and diol impurities

Why Exemestane Impurity 1 Cannot Be Substituted


Exemestane Impurity 1 cannot be interchanged with other exemestane-related impurities or degradation products due to its unique stereochemical and structural identity as 1,2-α-epoxy exemestane, which differs fundamentally from other exemestane impurities such as 17β-hydroxy exemestane (EP Impurity H, CAS 122370-91-6, C20H26O2, 298.42 g/mol) [1], exemestane diol impurity (CAS 184972-11-0) , or 6-methyleneandrost-4-ene-3,17-dione (USP Related Compound A) [2]. In stability-indicating HPLC method validation for exemestane, the chromatographic retention time, resolution, and relative response factor of each impurity must be established individually, as co-elution or misidentification of impurities compromises the accuracy of impurity profiling and may lead to regulatory non-compliance during ANDA review [3]. Procurement of the specific impurity reference standard identified by its unique CAS number is therefore a regulatory expectation, not an interchangeable convenience.

Identity Other exemestane impurities like 17β-hydroxy exemestane or the diol form may not transfer directly; distinct molecular formula and epoxide function require separate method validation.
Regulatory Using an uncharacterized or in-house impurity standard can alter specificity demonstration and may require additional review during ANDA submission.
Bioanalysis For PK assay contexts, non-epoxide analogs or metabolite mixtures may shift retention and co-elution profiles, limiting direct interchangeability.

Exemestane Impurity 1 Differentiation Evidence


Molecular Formula and Epoxide Group Differentiation

Exemestane Impurity 1 (1,2-α-epoxy exemestane, CAS 159354-61-7) possesses the molecular formula C20H24O3 with a molecular weight of 312.41 g/mol, reflecting the incorporation of one epoxide oxygen atom across the C1–C2 double bond of exemestane . In contrast, exemestane EP Impurity H (17β-hydroxy exemestane, CAS 122370-91-6) has the molecular formula C20H26O2 with a molecular weight of 298.42 g/mol, representing reduction of the 17-keto group to a hydroxyl moiety without epoxide formation [1]. The presence of the epoxide functional group in Exemestane Impurity 1 provides a distinct mass spectrometric signature (M+• at m/z 312) and unique fragmentation pattern relative to both the parent exemestane (C20H24O2, 296.40 g/mol) and 17β-hydroxy exemestane [2].

Molecular Formula and Epoxide Group
Head-to-head
Target C20H24O3, 312.41 g/mol
vs.
EP Impurity H C20H26O2, 298.42 g/mol
Supports unambiguous identification in LC-MS impurity profiling workflows.
Co-elution risk with 17β-hydroxy exemestane requires review.
Pharmaceutical analysis Impurity profiling Mass spectrometry

MCPBA Epoxidation Pathway vs. Reduction Impurities

Exemestane Impurity 1 is generated via a specific epoxidation pathway involving the reaction of exemestane with m-chloroperoxybenzoic acid (MCPBA) in an appropriate solvent, producing the 1,2-α-epoxy exemestane structure . This synthetic route is disclosed in a patent application describing the preparation of exemestane spiro-oxirane impurities, wherein MCPBA treatment yields a mixture of epoxide impurities that can be separated and characterized [1]. In contrast, 17β-hydroxy exemestane (EP Impurity H) is typically formed via ketoreductase-mediated or chemical reduction of the 17-keto group of exemestane [2]. Exemestane diol impurity arises from epoxide ring-opening under hydrolytic conditions. The divergent formation mechanisms mean that Exemestane Impurity 1 serves as a specific marker for oxidative process conditions or epoxidation side-reactions during manufacturing, rather than representing a general degradation product.

MCPBA Epoxidation Pathway
Class-level
Formation via MCPBA-mediated C1–C2 epoxidation, distinct from keto-reduction or hydrolytic diol pathways.
Specific marker for oxidative process conditions during manufacturing.
Source-specific pathway review; requires in-house process confirmation.
Process chemistry Impurity origin Synthetic route

Regulatory Recognition and Pharmacopoeial Traceability

Exemestane Impurity 1 (CAS 159354-61-7) is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation, and quality control applications for abbreviated new drug applications (ANDA) and commercial production of exemestane [1]. The product can serve as a reference standard with further traceability against pharmacopeial standards (USP or EP) provided based on feasibility [2]. In stability-indicating HPLC method validation studies for exemestane, individual impurities including process-related and degradation products must be resolved and quantified with specificity; the availability of a well-characterized, regulatory-compliant reference standard for Exemestane Impurity 1 enables demonstration of method specificity and accurate quantification of this particular impurity in the presence of exemestane API and other potential impurities [3].

Regulatory Recognition
Data to verify
Characterization data compliant with regulatory guideline; traceability against pharmacopeial standards feasible.
May reduce analytical method validation burden during ANDA review.
Pharmacopeial traceability requires feasibility confirmation.
Regulatory compliance Reference standard Pharmacopoeia

Dual Identity as Impurity and Metabolite

Exemestane Impurity 1 is not only a process-related impurity but also a documented metabolite of exemestane, formed via CYP3A4-mediated metabolism in human liver microsomes . Exemestane undergoes extensive hepatic metabolism, with the epoxidation pathway representing one of the phase I metabolic routes . In a clinical pharmacology study of exemestane disposition, the 1,2-epoxide metabolite was identified in human plasma following oral administration of exemestane, with systemic exposure levels measured as a percentage of parent drug exposure [1]. This dual identity distinguishes Exemestane Impurity 1 from purely synthetic process impurities that lack in vivo relevance, and requires its consideration in both drug substance impurity profiling and bioanalytical method development for therapeutic drug monitoring or pharmacokinetic studies.

Dual Impurity/Metabolite Identity
Context-dependent
This Product Synthetic impurity & CYP3A4 metabolite
vs.
Other Impurities Purely synthetic, no in vivo occurrence
Requires authentic reference for bioanalytical method specificity validation.
Human plasma epoxide metabolite detection context.
Bioanalysis Metabolite identification Clinical pharmacology

Exemestane Impurity 1 Application Scenarios


Stability-Indicating HPLC Method for ANDA

Exemestane Impurity 1 serves as a critical reference standard for establishing the specificity and accuracy of stability-indicating HPLC methods used in ANDA submissions for generic exemestane formulations [1]. In the validated LC method for exemestane impurity profiling, each potential process-related impurity and degradation product must be resolved with baseline separation and quantified relative to the API . The distinct molecular weight of Exemestane Impurity 1 (312.41 g/mol, C20H24O3) enables unambiguous identification via LC-MS detection and differentiation from co-eluting impurities such as 17β-hydroxy exemestane (298.42 g/mol, C20H26O2) . Method validation protocols require spiking studies with authentic impurity reference standards to demonstrate linearity, accuracy, and precision of impurity quantification within ICH Q2(R1) guidelines.

Process Impurity Control and Route Optimization

During exemestane API manufacturing, monitoring the formation of Exemestane Impurity 1 provides critical feedback on oxidative process conditions, specifically the extent of MCPBA-mediated epoxidation side-reactions [1]. The synthetic route disclosed in patent literature demonstrates that exemestane reacts with MCPBA to generate Exemestane Impurity 1 (1,2-α-epoxy exemestane) as a distinct side-product . Process chemists can use quantitative analysis of this impurity to optimize reaction parameters—such as MCPBA stoichiometry, reaction temperature, and solvent selection—to maintain impurity levels below ICH Q3A qualification thresholds while preserving yield of the desired API. This targeted control strategy is more efficient than non-specific impurity monitoring.

Bioanalytical LC-MS/MS Method for PK and TDM

In clinical pharmacology studies of exemestane, the 1,2-epoxide metabolite (chemically identical to Exemestane Impurity 1) is present in human plasma following oral administration and must be chromatographically resolved from the parent drug to ensure accurate quantification [1]. Exemestane undergoes CYP3A4-mediated metabolism to form epoxide metabolites, necessitating the use of authentic Exemestane Impurity 1 reference material for method specificity validation in bioanalytical assays . LC-MS/MS methods for therapeutic drug monitoring of exemestane in breast cancer patients require demonstration that the epoxide metabolite does not interfere with quantitation of the parent drug at clinically relevant concentrations (typically ng/mL to low μg/mL range in plasma).

Forced Degradation and Impurity Fate Mapping

Regulatory stability testing under ICH Q1A(R2) guidelines requires forced degradation studies to elucidate potential degradation pathways of exemestane under stress conditions (acid, base, oxidative, thermal, photolytic) [1]. Exemestane Impurity 1 is a key marker for oxidative stress conditions, as it is formed via epoxidation of the C1–C2 double bond when exemestane is exposed to peroxide or other oxidizing agents . In contrast, 17β-hydroxy exemestane is preferentially formed under reductive or base-catalyzed conditions . Systematic use of Exemestane Impurity 1 reference standard in forced degradation studies enables comprehensive impurity fate mapping, supporting the establishment of appropriate specification limits for both known and unknown impurities in the final drug product.

Application
Selection Property
Validation Focus
Stability-Indicating HPLC Method for ANDA
Specificity and accuracy in impurity profiling
ICH Q2(R1) method validation endpoint review
Process Impurity Control and Route Optimization
Oxidative process marker specificity
Synthetic route monitoring endpoint context
Bioanalytical LC-MS/MS Method for PK Studies
Metabolite interference control and chromatographic resolution
Human plasma research matrix method context
Forced Degradation and Impurity Fate Mapping
Oxidative stress degradation marker
ICH Q1A(R2) stress study endpoint review
Request supporting characterization data
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